N-(4-ethoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S3/c1-2-28-16-7-5-15(6-8-16)23-19(26)14-31-22-24-18-10-13-30-20(18)21(27)25(22)11-9-17-4-3-12-29-17/h3-8,10,12-13H,2,9,11,14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEDPYQJXKFPMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Thieno[3,2-d]pyrimidine Core
The thieno[3,2-d]pyrimidine scaffold is a common pharmacophore in medicinal chemistry. Key analogues include:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, CF₃ in Compound 15) may improve binding affinity in enzymatic pockets but reduce solubility .
Variations in Acetamide Substituents
The N-arylacetamide moiety influences physicochemical properties and target interactions:
Key Observations :
- Ethoxyphenyl derivatives (target, Compound 13) balance lipophilicity and solubility, making them favorable for oral absorption .
- Nitro and trifluoromethyl groups (Compounds 5, 15) are advantageous for target binding but may require formulation optimization .
Key Observations :
- High yields (68–85%) are achievable using mild bases (K₂CO₃, NaOAc) and polar solvents (ethanol, acetone) .
- Thiocarbonyl reagents () enable functionalization but require longer reaction times .
Physicochemical and Spectroscopic Data
Melting Points :
Spectroscopic Trends :
- IR: Thioamide (C=S) stretch ~1200–1250 cm⁻¹; pyrimidinone (C=O) ~1680–1720 cm⁻¹ .
- ¹H NMR : Ethoxyphenyl protons resonate at δ 6.7–7.2 ppm; thiophene protons at δ 7.3–7.5 ppm .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for synthesizing N-(4-ethoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide?
- Methodological Answer : The compound is synthesized via multi-step reactions involving:
- Step 1 : Formation of the thieno[3,2-d]pyrimidin-4-one core through cyclization of thiophene derivatives with thioureas or cyanamide under acidic conditions .
- Step 2 : Introduction of the sulfanyl-acetamide moiety via nucleophilic substitution, optimized with triethylamine in ethanol or toluene at 60–80°C .
- Step 3 : Functionalization with the 4-ethoxyphenyl group using coupling agents like EDCI/HOBt .
- Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are critical for tracking intermediates and confirming structural integrity .
Q. How can researchers validate the structural purity of this compound?
- Methodological Answer : Combine orthogonal analytical techniques:
- NMR Spectroscopy : Assign peaks for ethoxyphenyl (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), thiophene (δ 6.8–7.2 ppm), and sulfanyl groups (δ 3.5–3.7 ppm for SCH₂) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 455–470 range) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches .
Q. What preliminary biological screening approaches are recommended?
- Methodological Answer : Prioritize in vitro assays:
- Anticancer : MTT assay against cancer cell lines (e.g., HepG2, MCF-7) to measure IC₅₀ values .
- Antimicrobial : Disk diffusion assays against E. coli or S. aureus .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, leveraging the sulfanyl group’s nucleophilic reactivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer : Systematically modify substituents and evaluate effects:
- Thiophene vs. Phenyl : Replace the thiophen-2-yl-ethyl group with substituted phenyl rings to assess impact on lipophilicity and target binding .
- Ethoxy vs. Methoxy : Compare 4-ethoxyphenyl with 4-methoxyphenyl analogs to study electronic effects on pharmacokinetics .
- Data Analysis : Use QSAR models to correlate substituent properties (e.g., Hammett σ, π values) with bioactivity .
Q. How can contradictory spectral data (e.g., NMR peak splitting) be resolved during structural elucidation?
- Methodological Answer :
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 50°C .
- 2D NMR (COSY, HSQC) : Assign overlapping proton environments and confirm connectivity between thienopyrimidine and acetamide moieties .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as done for analogs like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide .
Q. What strategies address discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- ADME Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation pathways .
- Formulation Optimization : Use nanoencapsulation or PEGylation to enhance bioavailability if poor solubility is observed .
- Mechanistic Studies : Employ molecular docking to verify target engagement (e.g., kinase ATP-binding pockets) and confirm in vitro activity translates in vivo .
Data-Driven Analysis
Q. How do structural analogs compare in terms of biological activity?
- Comparative Data :
| Analog | Modification | Biological Activity | Key Reference |
|---|---|---|---|
| N-(3,4-dimethylphenyl) | Methyl groups on phenyl | Anticancer (IC₅₀ = 8.2 µM) | |
| N-(4-fluorophenyl) | Halogen substitution | Enzyme inhibition (Ki = 0.45 µM) | |
| N-(4-nitrophenyl) | Nitro group | Enhanced binding to tyrosine kinases |
- Insight : Ethoxyphenyl and thiophen-ethyl groups in the target compound balance lipophilicity and electronic effects, improving membrane permeability compared to bulkier analogs .
Methodological Best Practices
Q. What reaction conditions minimize by-products during sulfanyl-acetamide conjugation?
- Optimized Protocol :
- Solvent : Anhydrous DMF or ethanol to prevent hydrolysis.
- Base : Use 1.2 equivalents of triethylamine to deprotonate thiol intermediates without overbase degradation .
- Temperature : Maintain 50–60°C to avoid thermal decomposition of the thienopyrimidine core .
Q. How can researchers validate target engagement in cellular assays?
- Approach :
- Pull-Down Assays : Biotinylate the compound and use streptavidin beads to isolate bound proteins for LC-MS/MS identification .
- Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of target proteins upon compound binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
